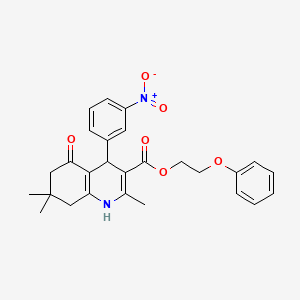![molecular formula C26H35N3O2 B4929514 1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)
1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound 1-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine, also known as FPB, is a synthetic opioid receptor antagonist. It was first synthesized in the 1990s by a group of researchers led by Dr. John Traynor at the University of Michigan. FPB has been found to have potential applications in scientific research, particularly in the study of opioid receptors and their role in pain management.
作用機序
1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine works by binding to the mu-opioid receptor and preventing the binding of opioid agonists such as morphine and fentanyl. This results in the inhibition of the receptor and the suppression of the opioid-mediated effects such as pain relief and euphoria. 1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has also been found to have some agonist activity at the kappa-opioid receptor, which can result in the activation of this receptor and the production of analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the binding of opioid agonists to the mu-opioid receptor, resulting in the suppression of opioid-mediated effects such as pain relief and euphoria. 1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has also been found to have some agonist activity at the kappa-opioid receptor, which can result in the activation of this receptor and the production of analgesic and anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using 1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain management and addiction. However, one limitation of using 1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is its potential for off-target effects, particularly at the kappa-opioid receptor. This can complicate the interpretation of results and requires careful experimental design and analysis.
将来の方向性
There are several future directions for the use of 1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine in scientific research. One area of interest is the development of new opioid receptor antagonists that are more selective and potent than existing compounds. Another area of interest is the study of the role of the kappa-opioid receptor in pain management and addiction, and the potential for developing new drugs that target this receptor. Finally, there is interest in the development of new methods for delivering opioid receptor antagonists, such as through the use of nanoparticles or other drug delivery systems.
合成法
1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-furylbenzyl bromide with potassium carbonate in dimethyl sulfoxide (DMSO) to form the intermediate compound 2-(2-furyl)benzyl alcohol. This intermediate is then reacted with phosgene and pyrrolidine to form the final product, 1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine.
科学的研究の応用
1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been used extensively in scientific research to study the opioid receptors and their role in pain management. It has been found to be a potent and selective antagonist of the mu-opioid receptor, which is the primary target of opioids such as morphine and fentanyl. 1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has also been used to study the kappa-opioid receptor, which is involved in the regulation of pain, mood, and addiction.
特性
IUPAC Name |
[1-[1-[[2-(furan-2-yl)phenyl]methyl]piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c30-26(29-13-3-4-14-29)21-9-17-28(18-10-21)23-11-15-27(16-12-23)20-22-6-1-2-7-24(22)25-8-5-19-31-25/h1-2,5-8,19,21,23H,3-4,9-18,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUIOQYZRSVUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B4929432.png)

![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B4929445.png)
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929449.png)
acetate](/img/structure/B4929453.png)
![4-[(4-ethoxyphenyl)amino]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4929461.png)
![2-ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3-nitrobenzoate](/img/structure/B4929483.png)
![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4929491.png)
![N-[(allylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B4929498.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929499.png)



